molecular formula C18H17FN2O3 B2409681 4-ethyl-2-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 430470-45-4

4-ethyl-2-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No.: B2409681
CAS No.: 430470-45-4
M. Wt: 328.343
InChI Key: BSVHZJOAJAVAFC-UHFFFAOYSA-N
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Description

4-ethyl-2-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with fluorophenoxy and methoxy groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenol and 1H-pyrazole derivatives. These intermediates undergo various reactions, including nucleophilic substitution and electrophilic aromatic substitution, to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium

Properties

IUPAC Name

4-ethyl-2-[4-(4-fluorophenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-3-11-8-14(15(22)9-16(11)23-2)18-17(10-20-21-18)24-13-6-4-12(19)5-7-13/h4-10,22H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVHZJOAJAVAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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